molecular formula C13H15BrClNO2 B14774273 (5-Bromo-2-chlorophenyl)(4-methoxypiperidin-1-yl)methanone

(5-Bromo-2-chlorophenyl)(4-methoxypiperidin-1-yl)methanone

Cat. No.: B14774273
M. Wt: 332.62 g/mol
InChI Key: MTZUYRRZRZQTDJ-UHFFFAOYSA-N
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Description

(5-Bromo-2-chlorophenyl)(4-methoxypiperidin-1-yl)methanone is a synthetic organic compound that belongs to the class of aryl ketones It is characterized by the presence of a bromine and chlorine atom on the phenyl ring and a methoxypiperidine moiety attached to the methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-chlorophenyl)(4-methoxypiperidin-1-yl)methanone typically involves the reaction of 5-bromo-2-chlorobenzoyl chloride with 4-methoxypiperidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-chlorophenyl)(4-methoxypiperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The methoxypiperidine moiety can be oxidized to form corresponding N-oxide derivatives.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(5-Bromo-2-chlorophenyl)(4-methoxypiperidin-1-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-Bromo-2-chlorophenyl)(4-methoxypiperidin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with neurotransmitter receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone
  • (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone
  • (5-Bromo-2-chlorophenyl)(morpholino)methanone

Uniqueness

(5-Bromo-2-chlorophenyl)(4-methoxypiperidin-1-

Properties

Molecular Formula

C13H15BrClNO2

Molecular Weight

332.62 g/mol

IUPAC Name

(5-bromo-2-chlorophenyl)-(4-methoxypiperidin-1-yl)methanone

InChI

InChI=1S/C13H15BrClNO2/c1-18-10-4-6-16(7-5-10)13(17)11-8-9(14)2-3-12(11)15/h2-3,8,10H,4-7H2,1H3

InChI Key

MTZUYRRZRZQTDJ-UHFFFAOYSA-N

Canonical SMILES

COC1CCN(CC1)C(=O)C2=C(C=CC(=C2)Br)Cl

Origin of Product

United States

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